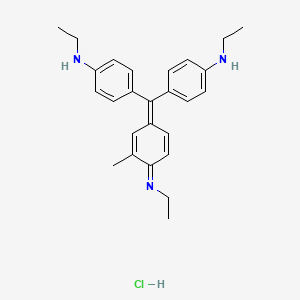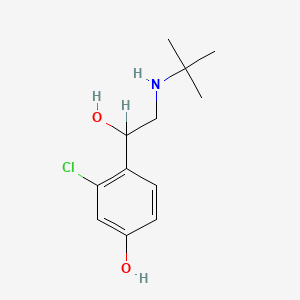![molecular formula C45H63N15O8 B1673405 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo CAS No. 109022-88-0](/img/structure/B1673405.png)
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo
Übersicht
Beschreibung
The compound “(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo” is a complex organic molecule. It is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the stepwise addition of amino acid residues through peptide bond formation. Each step requires careful control of reaction conditions to ensure the correct stereochemistry and sequence of amino acids. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers, which can precisely control the addition of each amino acid residue. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Certain functional groups, such as carbonyl groups, can be reduced to alcohols.
Substitution: Amino groups can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of carbonyl groups may yield corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of peptide bond formation and stereochemistry.
Biology
In biology, this compound may serve as a model peptide for studying protein folding and interactions. Its multiple amino acid residues make it suitable for investigating the effects of sequence and structure on biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialized materials or as a catalyst in certain chemical reactions. Its complex structure and functional groups make it versatile for various applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The multiple amino acid residues and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo"
- **this compound"
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acid residues and the presence of multiple functional groups. These features give it distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
109022-88-0 |
|---|---|
Molekularformel |
C45H63N15O8 |
Molekulargewicht |
942.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C45H63N15O8/c1-2-3-13-30(46)39(63)56-33(16-17-37(47)61)42(66)60-36(21-28-23-51-25-55-28)44(68)58-34(19-26-10-5-4-6-11-26)43(67)57-32(15-9-18-52-45(49)50)41(65)59-35(40(64)54-24-38(48)62)20-27-22-53-31-14-8-7-12-29(27)31/h4-8,10-12,14,22-23,25,28,30,32-36,53H,2-3,9,13,15-21,24,46H2,1H3,(H2,47,61)(H2,48,62)(H,54,64)(H,56,63)(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H4,49,50,52)/t28?,30-,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
OLHUSXUJHZVGLZ-VCAFKBFISA-N |
SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Kanonische SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XQXFRWG |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2 acetyl-norleucyl-glutaminyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycinamide HP 228 HP-228 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















